4-Phenoxyphenethyl acetate

Description

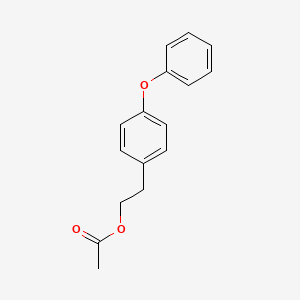

Structure

3D Structure

Properties

IUPAC Name |

2-(4-phenoxyphenyl)ethyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-13(17)18-12-11-14-7-9-16(10-8-14)19-15-5-3-2-4-6-15/h2-10H,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKYKWKVJQAQLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Phenoxyphenethyl Acetate and Its Analogues

Precursor Synthesis and Functionalization Strategies

The assembly of the 4-phenoxyphenethyl acetate (B1210297) molecule relies on the strategic synthesis of its foundational fragments. These precursors, namely the substituted phenylethanol backbone and the acetate group, are prepared through various functionalization techniques.

Synthesis of 2-[4-(benzyloxy)phenyl]ethanol and Related Intermediates

A key intermediate in the synthesis of analogues of 4-phenoxyphenethyl acetate is 2-[4-(benzyloxy)phenyl]ethanol. This compound serves as a protected precursor to the 4-hydroxyphenethyl alcohol moiety, allowing for manipulations at other parts of the molecule before the final deprotection and introduction of the phenoxy group.

One effective method for the synthesis of 2-[4-(benzyloxy)phenyl]ethanol begins with p-hydroxyphenethyl alcohol. The hydroxyl group is protected as a benzyl (B1604629) ether to prevent unwanted side reactions in subsequent steps. This is typically achieved by reacting p-hydroxyphenethyl alcohol with benzyl chloride in the presence of a base. A patented method outlines a procedure that offers high yield and purity. patsnap.com The reaction involves the formation of potassium 4-hydroxyphenethyl ethoxide by treating p-hydroxyphenethyl alcohol with potassium hydroxide, followed by reaction with benzyl chloride. patsnap.com The process is designed to be straightforward with minimal byproducts. patsnap.com

Another route to this intermediate involves the reduction of a benzyloxy-substituted phenylacetic acid derivative. For instance, methyl 2-(4-benzyloxyphenyl)acetate can be reduced using a powerful reducing agent like lithium aluminum hydride in an anhydrous ether solvent to yield 2-[4-(benzyloxy)phenyl]ethanol in quantitative yield.

A detailed experimental procedure for the synthesis starting from p-hydroxyphenethyl alcohol is presented below:

Table 1: Synthesis of 2-[4-(benzyloxy)phenyl]ethanol

| Step | Reagents & Conditions | Observations/Yield | Reference |

|---|---|---|---|

| 1 | p-hydroxyphenethyl alcohol, water, aqueous potassium hydroxide | Formation of potassium 4-hydroxyphenethyl ethoxide | patsnap.com |

| 2 | Toluene, water absorbent (e.g., molecular sieves), temperature not exceeding 30°C | Removal of water | patsnap.com |

| 3 | Benzyl chloride (dripped) | Formation of crude 2-[4-(benzyloxy)phenyl]ethanol | patsnap.com |

| 4 | Recrystallization from ethanol (B145695) | White crystalline product, 78.5% yield, 99.6% purity | patsnap.com |

Derivatization of Aromatic Aldehydes and Esters

A versatile strategy for constructing the carbon skeleton of this compound and its analogues involves the derivatization of aromatic aldehydes. The Wittig reaction is a powerful tool for this purpose, allowing for the conversion of an aldehyde to an alkene with a defined structure.

For the synthesis of the 4-phenoxyphenethyl scaffold, 4-phenoxybenzaldehyde (B127426) can be used as the starting material. This aldehyde can undergo a Wittig reaction with a phosphorus ylide, such as methyl-triphenylphosphonium bromide, to generate 4-phenoxystyrene. The reaction is typically carried out in the presence of a strong base, like potassium tert-butoxide, which deprotonates the phosphonium (B103445) salt to form the reactive ylide. commonorganicchemistry.com

Once 4-phenoxystyrene is obtained, the double bond can be selectively reduced to a single bond to yield the desired 1-phenoxy-4-ethylbenzene structure. Subsequent functionalization of the ethyl side chain would be required to introduce the alcohol and then the acetate group. A more direct approach involves a Horner-Wadsworth-Emmons reaction of 4-phenoxybenzaldehyde with a phosphonate (B1237965) ester containing a two-carbon unit, which can be designed to directly introduce the ethanol moiety or a precursor.

A representative procedure for a Wittig reaction on an aromatic aldehyde is as follows:

Table 2: Representative Wittig Reaction for Olefin Synthesis

| Reactant 1 | Reactant 2 | Base/Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4-Phenoxybenzaldehyde (analogue) | Methyltriphenylphosphonium bromide | Potassium tert-butoxide in THF | Room temperature, 16 hours | 4-Phenoxystyrene (analogue) | commonorganicchemistry.com |

Preparation of Phenol (B47542) and Acetate Precursors

The synthesis of 4-phenoxyphenol (B1666991) is a critical step, as it forms one of the key structural components of the target molecule. Several methods exist for its preparation. One common industrial method involves the diazotization of 4-phenoxyaniline, followed by hydrolysis of the diazonium salt. commonorganicchemistry.com Another approach involves the Ullmann condensation, which is the coupling of a phenol with an aryl halide in the presence of a copper catalyst.

A laboratory-scale synthesis can be achieved through a multi-step process starting from diphenyl ether. The process involves Friedel-Crafts acylation to introduce a carbonyl group, followed by a Baeyer-Villiger oxidation and subsequent hydrolysis to yield 4-phenoxyphenol. masterorganicchemistry.com

The acetate precursor is typically acetic anhydride (B1165640) or acetyl chloride. Acetic anhydride can be prepared by the dehydration of acetic acid, but it is more commonly sourced commercially. It serves as the acetylating agent in the final esterification step.

Esterification and Coupling Reactions

The final step in the synthesis of this compound is the formation of the ester linkage. This can be accomplished through several methods, with the choice often depending on the scale of the reaction and the sensitivity of the substrates.

Direct Esterification Approaches

Direct esterification, most notably the Fischer-Speier esterification, involves the reaction of the alcohol precursor, 2-(4-phenoxyphenyl)ethanol, with acetic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.org This is an equilibrium-controlled reaction, and to drive it towards the product, an excess of one of the reactants (usually the alcohol or acetic acid) is used, or water is removed as it is formed. masterorganicchemistry.comwvu.edu

The reaction is typically carried out by heating the alcohol and carboxylic acid with the catalyst under reflux conditions. cerritos.eduwikipedia.org The use of an excess of the alcohol or the removal of water via a Dean-Stark apparatus can significantly improve the yield of the ester. masterorganicchemistry.comwvu.edu

Table 3: Typical Conditions for Fischer-Speier Esterification

| Alcohol | Carboxylic Acid | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Isopentyl alcohol (analogue) | Acetic acid | Concentrated H₂SO₄ | Reflux, 45 min | ~65% (with equimolar reactants) | wvu.educerritos.edu |

| Ethanol (analogue) | Lauric acid (analogue) | Acetyl chloride (in situ HCl generation) | Reflux, 1 hour | Not specified | wikipedia.org |

DCC/DMAP Mediated Coupling Reactions

For substrates that may be sensitive to the harsh acidic conditions of Fischer esterification, milder methods are preferred. The Steglich esterification is a widely used alternative that employs dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. organic-chemistry.orgnih.govorganic-chemistry.org This reaction is known for its mild conditions, typically being carried out at room temperature, and its ability to efficiently esterify even sterically hindered alcohols. organic-chemistry.org

The mechanism involves the activation of the carboxylic acid (acetic acid) by DCC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with the alcohol (2-(4-phenoxyphenyl)ethanol), facilitated by the nucleophilic catalyst DMAP, to form the desired ester. A key feature of this reaction is the formation of dicyclohexylurea (DCU) as a byproduct, which is insoluble in most organic solvents and can be removed by filtration. organic-chemistry.org

Table 4: General Conditions for Steglich Esterification

| Alcohol | Carboxylic Acid | Coupling Agent | Catalyst | Solvent | Conditions | Reference |

|---|---|---|---|---|---|---|

| General Alcohol | General Carboxylic Acid | DCC | DMAP (3-10 mol%) | Anhydrous CH₂Cl₂ | 0°C to 20°C, 3 hours | |

| Sterically Hindered Alcohol | Sterically Hindered Carboxylic Acid | DCC | DMAP | Polar aprotic solvent | Room temperature | organic-chemistry.org |

Acylation Reactions with Phenols and Alcohols

The synthesis of this compound fundamentally relies on the acylation of its precursor, 4-phenoxyphenethyl alcohol. This transformation, a standard esterification, can be achieved through various established chemical methods. The most common approach involves reacting the alcohol with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a catalyst to enhance reaction rates and yields.

A range of catalysts have been employed for the acetylation of alcohols and phenols. Lewis acids like zinc chloride (ZnCl2) have proven effective for the efficient acetylation of primary, secondary, and benzylic alcohols under solvent-free conditions at room temperature. asianpubs.org When comparing acetylating agents in these systems, acetyl chloride often appears to be more reactive than acetic anhydride. asianpubs.org Other methodologies utilize tertiary amines, such as triethylamine (B128534) and pyridine, or more efficient catalysts like 4-(dimethylamino)pyridine (DMAP). asianpubs.org However, these traditional methods can have drawbacks, including unpleasant odors and difficulty in removal of reagents. asianpubs.org To address these issues, research has focused on developing milder and more environmentally friendly protocols.

The general reaction is as follows:

Reaction of 4-Phenoxyphenethyl alcohol with Acetic Anhydride to yield this compound.

The selection of the synthetic route often depends on factors such as substrate tolerance, desired purity, and scalability. Below is a table summarizing various catalytic systems for the acetylation of alcohols.

| Catalyst/Reagent | Acetylating Agent | Key Features | Reference |

|---|---|---|---|

| Zinc Chloride (ZnCl2) | Acetic Anhydride or Acetyl Chloride | Inexpensive, less toxic, solvent-free conditions, room temperature. | asianpubs.org |

| Heteropoly Acids (HPAs) | Acetic Anhydride | Eco-friendly, reusable solid acid catalyst, high thermal stability. | semanticscholar.org |

| Methylenediphosphonic Acid (MDP) | Acetic Anhydride | Cheap, reusable heterogeneous catalyst, solvent-free, room temperature. | researchgate.net |

| None (Catalyst-Free) | Acetic Anhydride | Milder conditions, shorter reaction times, avoids catalyst contamination. | mdpi.com |

Novel and Green Synthetic Pathways

In line with the principles of green chemistry, recent research has focused on developing more sustainable and efficient pathways for ester synthesis. These efforts aim to reduce waste, avoid hazardous reagents, and utilize milder reaction conditions.

Biocatalysis offers a powerful and green alternative to traditional chemical synthesis, prized for its high selectivity under mild reaction conditions. Enzymes, particularly lipases, are widely used for the synthesis of esters like this compound. A key application is in enzymatic kinetic resolution (EKR), which allows for the separation of racemic alcohols into their constituent enantiomers by selectively acetylating one enantiomer, yielding an enantiomerically enriched acetate and the unreacted alcohol. This is particularly relevant for producing chiral analogues of this compound.

Several lipases have been studied for their efficacy in such resolutions. For instance, Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B (CALB), is a robust and frequently used biocatalyst for the acylation of alcohols with acyl donors like ethyl acetate. The choice of enzyme, solvent, and acyl donor can significantly impact the reaction's efficiency and enantioselectivity.

The exploration of novel catalytic systems is a cornerstone of green chemistry, aiming to replace hazardous and inefficient traditional catalysts. For the acetylation of alcohols to form esters like this compound, a variety of alternative catalysts have been investigated.

Solid acid catalysts are particularly attractive because they are easily separated from the reaction mixture by simple filtration, which simplifies purification and reduces waste. semanticscholar.org Examples include:

Heteropoly Acids (HPAs) : Compounds like Preyssler, Wells-Dawson, and Keggin-type HPAs are "super acid" solid catalysts that are eco-friendly, reusable, and highly efficient for acetylation with acetic anhydride. semanticscholar.orgresearchgate.net They exhibit high thermal and hydrolytic stability, allowing them to be used in a wide range of conditions without loss of activity. semanticscholar.org

Methylenediphosphonic Acid (MDP) : This heterogeneous catalyst is simple, inexpensive, and reusable for the acetylation of diverse alcohols, phenols, and amines under solvent-free conditions at room temperature. researchgate.net

Zirconyl Triflate (ZrO(OTf)2) : A reusable catalyst that shows high activity for the acetylation of primary, as well as sterically-hindered secondary and tertiary alcohols. researchgate.net

Furthermore, catalyst- and solvent-free conditions represent an ideal green chemistry scenario. mdpi.com By simply heating the alcohol with acetic anhydride, acetylation can proceed efficiently, eliminating the need for both a catalyst and an organic solvent, thereby minimizing waste and potential environmental impact. mdpi.com

| Catalyst System | Reaction Conditions | Advantages | Reference |

|---|---|---|---|

| Heteropoly Acids (e.g., Preyssler HPA) | Acetic Anhydride, Solvent-free | High acidity, reusable, eco-friendly, stable. | semanticscholar.org |

| Methylenediphosphonic Acid (MDP) | Acetic Anhydride, Solvent-free, RT | Heterogeneous, reusable, mild conditions, inexpensive. | researchgate.net |

| Zinc Chloride (ZnCl2) | Acetic Anhydride, Solvent-free, RT | Low cost, low toxicity, readily available. | asianpubs.org |

| Catalyst-Free | Acetic Anhydride, Moderate Heat | No catalyst contamination, simplified workup, reduced waste. | mdpi.com |

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. tcichemicals.comnih.gov This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. tcichemicals.comresearchgate.net

While no specific MCR has been reported for the direct synthesis of this compound, the principles of MCRs can be applied to create its analogues. For instance, isocyanide-based MCRs like the Ugi and Passerini reactions are well-known for producing ester and amide derivatives. researchgate.netorganic-chemistry.org

Passerini Reaction : A three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.

Ugi Reaction : A four-component reaction involving a carboxylic acid, a carbonyl compound, an amine, and an isocyanide to yield a bis-amide.

By strategically choosing the starting components, one could theoretically design an MCR to synthesize complex molecules incorporating the 4-phenoxyphenoxy moiety, thereby providing a rapid route to novel derivatives for structure-activity relationship studies. The development of new MCRs for ester synthesis is an active area of research, driven by the demand for efficient and green synthetic methods in medicinal chemistry. researchgate.net

Analogues and Derivatives Synthesis for Structure-Activity Studies

The synthesis of analogues and derivatives of a lead compound is crucial for understanding its structure-activity relationships (SAR). chemrxiv.org SAR studies investigate how modifying the chemical structure of a compound affects its biological activity, providing insights for designing more potent and selective agents. nih.govresearchgate.net

For this compound, analogues can be created by introducing various substituents onto either of the two phenyl rings. This allows for the systematic probing of electronic and steric effects on the molecule's activity. The synthesis of these analogues requires access to appropriately substituted precursors, namely substituted phenols and substituted phenylethanols.

Strategies for synthesizing these precursors include:

Synthesis of Substituted Phenols : A variety of methods exist for creating substituted phenols, including nickel-catalyzed benzannulation reactions of cyclobutenones and alkynes, which can produce heavily substituted phenols. researchgate.net

Synthesis of Substituted Phenylethanols : These can be prepared from corresponding substituted acetophenones via reduction or from substituted styrenes via hydroboration-oxidation.

Once the desired substituted 4-phenoxyphenethyl alcohol is synthesized, it can be acetylated using the methods described in section 2.2.3 to yield the final target analogue. The types of substituents introduced can vary widely:

Electron-donating groups (e.g., -OCH3, -CH3)

Electron-withdrawing groups (e.g., -Cl, -Br, -NO2, -CF3)

Halogens (F, Cl, Br, I) to modulate lipophilicity and metabolic stability. mdpi.com

Bulky groups (e.g., t-butyl) to probe steric interactions.

By synthesizing a library of these derivatives and evaluating their biological activity, researchers can establish a clear SAR profile, guiding future drug design efforts. nih.govnih.gov

Modification of the Ethyl Spacer and Acetate Group

The ethyl spacer and the acetate group in this compound are critical pharmacophoric features that can be systematically modified to modulate the compound's properties. Bioisosteric replacement is a common strategy in medicinal chemistry to replace a functional group with another that has similar spatial and electronic characteristics, with the aim of improving potency, selectivity, or metabolic stability.

Modification of the Ethyl Spacer:

The two-carbon ethyl spacer provides a specific spatial arrangement between the phenoxyphenoxy core and the acetate moiety. Altering its length, rigidity, or composition can significantly impact biological activity. For instance, the replacement of the ethoxy unit with other functionalities can be explored. Drawing parallels from synthetic strategies for related aryloxyethyl derivatives, various bioisosteric replacements for the ethyl spacer can be envisioned. conicet.gov.ar

One approach involves the replacement of the ether linkage with more stable or functionally diverse groups. For example, replacing the ether oxygen with a methylene (B1212753) group would yield a 4-phenoxybenzyl derivative. This modification can be achieved through multi-step synthesis starting from 4-phenoxybenzaldehyde, which upon reduction to the corresponding alcohol and subsequent halogenation, can be reacted with a suitable nucleophile to introduce the desired side chain. conicet.gov.ar

Table 1: Potential Bioisosteric Modifications of the Ethyl Spacer in this compound Analogues

| Original Group (in this compound) | Potential Bioisosteric Replacement | Rationale for Modification |

| -O-CH₂-CH₂- | -S-CH₂-CH₂- | Introduction of a thioether linkage to alter electronic properties and potential metabolic pathways. |

| -O-CH₂-CH₂- | -CH₂-CH₂-CH₂- | Extension of the spacer to probe the optimal distance for target interaction. |

| -O-CH₂-CH₂- | -CH=CH- | Introduction of a double bond to create a more rigid spacer and defined geometry. |

| -O-CH₂-CH₂- | Cyclopropyl (B3062369) ring | Incorporation of a rigid cyclopropyl group to lock the conformation of the spacer. |

Modification of the Acetate Group:

The acetate group is a key hydrogen bond acceptor and can be replaced by other functional groups to explore different interactions with a biological target. Bioisosteres of the ester functionality are well-established in medicinal chemistry and can be applied to the synthesis of this compound analogues. baranlab.orgchem-space.comnih.gov

For example, the ester can be replaced with an amide, a sulfonamide, or various five-membered heterocyclic rings like oxadiazoles (B1248032) or triazoles. These modifications can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule. The synthesis of such analogues would involve the preparation of the corresponding 4-phenoxyphenethylamine, which can then be acylated or derivatized with the desired bioisosteric group.

Table 2: Potential Bioisosteric Replacements for the Acetate Group

| Original Group | Potential Bioisosteric Replacement | Key Properties of Replacement |

| Ester (-O-CO-CH₃) | Amide (-NH-CO-CH₃) | Can act as both a hydrogen bond donor and acceptor. |

| Ester (-O-CO-CH₃) | Sulfonamide (-NH-SO₂-CH₃) | Tetrahedral geometry and strong hydrogen bonding capacity. |

| Ester (-O-CO-CH₃) | 1,2,4-Oxadiazole | Aromatic heterocycle with distinct electronic properties. |

| Ester (-O-CO-CH₃) | Carboxylic Acid (-COOH) | Can form strong ionic interactions. |

Design and Synthesis of Conformationally Restricted Analogues

Flexible molecules like this compound can adopt numerous conformations, and only one or a few of these may be the "bioactive" conformation responsible for its biological effect. The strategy of conformational restriction aims to rigidify the molecule into a conformation that is favorable for binding to its target. nih.gov This can lead to increased potency, as less conformational entropy is lost upon binding, and may also enhance selectivity. nih.gov

Several strategies can be employed to create conformationally restricted analogues of this compound:

Incorporation of Ring Structures: One of the most effective ways to reduce conformational flexibility is to incorporate parts of the molecule into a ring system. For the ethyl spacer, this could involve creating a cyclic ether or a cyclopropane-containing linker. For instance, the synthesis of analogues incorporating a tetrahydrofuran (B95107) or a cyclobutane (B1203170) ring fused to the phenoxy ring system would significantly limit the rotational freedom of the side chain.

Introduction of Unsaturation: Introducing double or triple bonds into the ethyl spacer can also restrict rotation and define the geometry of the molecule. For example, the synthesis of an analogue with a vinylene (-CH=CH-) or an ethynylene (-C≡C-) linker would result in a more rigid structure.

Steric Hindrance: The introduction of bulky substituents at appropriate positions on the phenoxy rings or the ethyl spacer can sterically hinder free rotation, favoring certain conformations.

The synthesis of these rigid analogues often requires more complex, multi-step synthetic routes. For example, the construction of a cyclopropane-containing spacer might involve a cyclopropanation reaction on a corresponding unsaturated precursor. The synthesis of macrocyclic analogues, where the two ends of the molecule are tethered, represents an extreme form of conformational restriction. researchgate.net

Table 3: Strategies for the Design of Conformationally Restricted this compound Analogues

| Strategy | Proposed Structural Modification | Expected Outcome |

| Ring Incorporation | Fusing the ethyl spacer into a piperidine (B6355638) or pyrrolidine (B122466) ring. | Locked conformation of the side chain, potentially improving target affinity. |

| Introduction of Unsaturation | Replacing the ethyl spacer with an E- or Z-alkene. | Defined stereochemistry and reduced rotational freedom. |

| Steric Hindrance | Introducing a methyl or other alkyl group on the ethyl spacer. | Restricted rotation around the single bonds of the spacer. |

The rational design and synthesis of these advanced analogues of this compound, guided by principles of bioisosterism and conformational restriction, are crucial for the development of new chemical entities with potentially superior pharmacological properties.

Advanced Spectroscopic and Structural Elucidation of 4 Phenoxyphenethyl Acetate

Vibrational Spectroscopy for Molecular Dynamics and Bonding Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman techniques, provides profound insights into the molecular structure, bonding, and conformational dynamics of 4-phenoxyphenethyl acetate (B1210297) by probing its fundamental vibrational modes.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its specific vibrational transitions. The FT-IR spectrum of 4-phenoxyphenethyl acetate is expected to be dominated by characteristic absorption bands arising from its constituent functional groups: the acetate ester, the phenoxy ether linkage, the ethyl bridge, and the two phenyl rings.

Key expected vibrational frequencies are associated with the stretching and bending of specific bonds. The most prominent feature is anticipated to be the strong C=O stretching vibration of the ester group, typically observed in the 1735-1750 cm⁻¹ region. The C-O stretching vibrations of the ester and ether linkages are also significant, expected to appear in the 1000-1300 cm⁻¹ range. Aromatic C=C stretching vibrations from both phenyl rings will produce a series of bands between 1400 and 1610 cm⁻¹. The C-H bonds, both aromatic and aliphatic, will also give rise to characteristic stretching and bending vibrations. nih.govdoi.orgthermofisher.com

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3030–3100 | C-H Stretching | Aromatic (Phenyl) | Medium to Weak |

| 2850–2960 | C-H Stretching | Aliphatic (Ethyl, Acetyl) | Medium |

| 1735–1750 | C=O Stretching | Acetate Ester | Strong, Sharp |

| 1580–1610 | C=C Stretching | Aromatic Ring | Medium |

| 1450–1500 | C=C Stretching | Aromatic Ring | Medium |

| 1210–1260 | Asymmetric C-O-C Stretching | Aryl Ether | Strong |

| 1150-1250 | C-O Stretching | Acetate Ester | Strong |

| 1000–1050 | Symmetric C-O-C Stretching | Aryl Ether | Medium |

| 690–900 | C-H Out-of-Plane Bending | Aromatic Ring | Strong |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. Vibrations that cause a change in molecular polarizability are Raman active. For this compound, the symmetric vibrations of the aromatic rings are expected to produce strong signals in the Raman spectrum. While the C=O stretch is visible, it is typically weaker in Raman than in IR. The C-O-C ether linkage and the aliphatic C-H stretching modes are also expected to be observable. aps.orgaps.orgrsc.org

Table 2: Predicted FT-Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

|---|---|---|---|

| 3050–3070 | C-H Stretching | Aromatic (Phenyl) | Strong |

| 2850–2960 | C-H Stretching | Aliphatic (Ethyl, Acetyl) | Medium |

| 1590–1610 | Ring Breathing Mode | Aromatic Ring | Strong |

| ~1000 | Ring Breathing Mode (Trigonal) | Aromatic Ring | Strong, Sharp |

| 1150-1250 | C-O Stretching | Acetate Ester | Weak |

| 1210-1260 | Asymmetric C-O-C Stretching | Aryl Ether | Medium |

Normal Coordinate Analysis (NCA) is a theoretical method used to assign observed vibrational bands to specific molecular motions. This analysis involves calculating the vibrational frequencies and potential energy distribution (PED) for each normal mode. A complete NCA for this compound would require the experimental FT-IR and Raman frequencies as a basis for refining a molecular force field, often using quantum chemical calculations such as Density Functional Theory (DFT).

The PED would quantify the contribution of individual bond stretches, angle bends, and torsions to each vibrational mode. For a molecule of this complexity, many observed bands would not be "pure" vibrations but rather mixtures of several motions. For instance, the bands in the 1000-1300 cm⁻¹ region are expected to result from complex couplings of C-O and C-C stretching and C-H bending modes. NCA would be essential to definitively assign these complex vibrations and to understand the flow of vibrational energy through the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and spatial arrangement of atoms in a molecule. A combination of 1D (¹H and ¹³C) and 2D NMR experiments would provide an unambiguous structural confirmation of this compound.

¹H NMR Spectroscopy The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, distinct signals are expected for the protons on the two aromatic rings, the ethyl linker, and the acetyl methyl group. rsc.orghmdb.ca

Aromatic Protons: The protons on the two phenyl rings will appear in the downfield region (δ 6.8–7.4 ppm). Due to the phenoxy substitution, the protons on that ring will likely appear as two distinct multiplets (AA'BB' system). The protons on the other phenyl ring will also form a multiplet.

Ethyl Protons (-CH₂-CH₂-): The two methylene (B1212753) groups of the ethyl bridge will appear as two triplets due to coupling with each other. The -CH₂- group attached to the oxygen of the acetate will be more deshielded (δ ~4.3 ppm) than the -CH₂- group attached to the phenyl ring (δ ~3.0 ppm). bris.ac.uk

Acetyl Protons (-CH₃): The methyl protons of the acetate group will appear as a sharp singlet in the upfield region (δ ~2.1 ppm), as they have no adjacent protons to couple with.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 6.8–7.4 | Multiplet | 9H | Aromatic Protons (C₆H₅-O- and -C₆H₄-) |

| ~4.3 | Triplet | 2H | -O-CH₂-CH₂-Ph |

| ~3.0 | Triplet | 2H | -O-CH₂-CH₂-Ph |

| ~2.1 | Singlet | 3H | -O-C(O)-CH₃ |

¹³C NMR Spectroscopy The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The broadband proton-decoupled spectrum of this compound would show distinct signals for the carbonyl carbon, the aromatic carbons, the ethyl carbons, and the acetyl methyl carbon. np-mrd.orguoi.grrsc.org

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded, appearing at δ ~171 ppm.

Aromatic Carbons: The twelve aromatic carbons will produce a series of signals between δ 115–160 ppm. The carbons attached to the oxygen atoms (C-O) will be the most downfield in this region.

Ethyl Carbons: The -CH₂- carbon bonded to the acetate oxygen will be around δ 65 ppm, while the -CH₂- carbon bonded to the phenyl ring will be further upfield at δ ~35 ppm.

Methyl Carbon: The acetyl methyl carbon will be the most shielded, appearing at δ ~21 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

|---|---|---|

| ~171 | C=O | Acetate Carbonyl |

| 115–160 | Aromatic CH & C | Aromatic Carbons |

| ~65 | CH₂ | -O-CH₂-CH₂-Ph |

| ~35 | CH₂ | -O-CH₂-CH₂-Ph |

| ~21 | CH₃ | -O-C(O)-CH₃ |

To confirm the assignments made from 1D NMR and to establish the complete molecular connectivity, a series of 2D NMR experiments would be indispensable.

APT (Attached Proton Test) or DEPT: These experiments differentiate carbon signals based on the number of attached protons (CH, CH₂, CH₃) and distinguish them from quaternary carbons.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key correlation would be observed between the two methylene protons of the ethyl linker (-CH₂-CH₂-), confirming their adjacent positions. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): This experiment correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons. uni-muenchen.de

A correlation from the acetyl methyl protons (at ~2.1 ppm) to the carbonyl carbon (~171 ppm).

Correlations from the ethyl protons (~4.3 ppm) to the carbonyl carbon (~171 ppm) and to carbons of the adjacent phenyl ring.

Correlations from the other ethyl protons (~3.0 ppm) to carbons in both phenyl rings, confirming the ether linkage. researchgate.net

Through the systematic application of these spectroscopic methods, a complete and unambiguous structural elucidation of this compound can be achieved, providing a detailed picture of its molecular framework and electronic properties.

Solid-State NMR for Crystalline Forms

As of this writing, a search of the scientific literature and spectral databases reveals no published solid-state Nuclear Magnetic Resonance (NMR) data for this compound.

Solid-state NMR is a powerful technique for characterizing the structure and dynamics of crystalline materials. If such data were available, it would provide valuable insights into the solid-state conformation of the molecule. Specifically, it could be used to:

Identify the number of crystallographically inequivalent molecules in the unit cell.

Characterize the local environment and conformation of the phenoxy, ethyl, and acetate moieties.

Study molecular motions and dynamic processes within the crystal lattice.

Without experimental data, a detailed analysis of the crystalline form of this compound via solid-state NMR is not possible.

X-ray Crystallography for Three-Dimensional Architecture

A comprehensive review of crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), indicates that a single-crystal X-ray diffraction analysis for this compound has not been reported. The successful growth of a single crystal of sufficient quality is a prerequisite for this technique, which provides the most definitive three-dimensional structural information. miamioh.edu

As no crystal structure has been published, the fundamental crystallographic parameters for this compound remain undetermined. This information, which includes the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ), defines the symmetry and repeating lattice of the crystalline solid.

A detailed, experimentally verified analysis of the intramolecular geometry—including specific bond lengths, bond angles, and torsion angles—for this compound in the solid state is not possible without X-ray diffraction data. This analysis would confirm the precise spatial arrangement of atoms and the conformation of the flexible ethyl acetate chain relative to the more rigid phenoxyphenyl group.

The specific intermolecular interactions, such as van der Waals forces, C-H···O, or C-H···π interactions, that govern the crystal packing of this compound are currently unknown. An XRD study would elucidate these interactions and reveal the supramolecular architecture and packing motifs within the crystal.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Upon electron ionization, the molecule would form a molecular ion (M•+) at m/z 256. The fragmentation of this ion is expected to proceed through several characteristic pathways, driven by the stability of the resulting fragments.

Key Predicted Fragmentation Pathways:

Loss of the Acetoxy Group: Cleavage of the C-O bond between the ethyl chain and the acetate group would lead to the loss of an acetoxy radical (•OCOCH₃), resulting in a stable benzylic-type carbocation.

Loss of Acetic Acid: A common rearrangement for esters containing a gamma-hydrogen is the McLafferty rearrangement. However, in this structure, a more likely pathway involves the elimination of a neutral molecule of acetic acid (CH₃COOH), with a mass of 60 Da. This would produce a radical cation of 4-phenoxystyrene.

Benzylic Cleavage: Cleavage of the bond between the two ethyl carbons (alpha-beta to the phenoxy-substituted ring) would result in a highly stable, resonance-delocalized 4-phenoxybenzyl cation.

Cleavage of the Ether Bond: The diaryl ether bond can also cleave, leading to fragments corresponding to phenoxy and substituted benzyl (B1604629) moieties.

Formation of the Acetyl Cation: A simple cleavage can result in the formation of the acetyl cation (CH₃CO⁺), a common fragment for acetates, which would appear at m/z 43.

The table below outlines the proposed major fragments, their mass-to-charge ratios (m/z), and the likely fragmentation mechanism.

Interactive Data Table: Predicted Mass Spectrometry Fragments of this compound

| m/z (Predicted) | Proposed Ion Structure | Formula of Ion | Neutral Loss | Proposed Fragmentation Pathway |

| 256 | [C₆H₅OC₆H₄CH₂CH₂OCOCH₃]•+ | [C₁₆H₁₆O₃]•+ | - | Molecular Ion (M•+) |

| 197 | [C₆H₅OC₆H₄CH₂CH₂]⁺ | [C₁₄H₁₃O]⁺ | •OCOCH₃ | Loss of acetoxy radical |

| 196 | [C₆H₅OC₆H₄CH=CH₂]•+ | [C₁₄H₁₂O]•+ | CH₃COOH | Elimination of neutral acetic acid |

| 183 | [C₆H₅OC₆H₄CH₂]⁺ | [C₁₃H₁₁O]⁺ | •CH₂OCOCH₃ | Benzylic cleavage |

| 105 | [C₆H₄CH₂CH₂]•+ | [C₈H₉]•+ | C₆H₅O• | Cleavage of the ether bond with charge retention on the ethylbenzene fragment. |

| 93 | [C₆H₅O]⁺ | [C₆H₅O]⁺ | •C₆H₄CH₂CH₂OCOCH₃ | Cleavage of the ether bond with charge retention on the phenoxy fragment. |

| 43 | [CH₃CO]⁺ | [C₂H₃O]⁺ | •C₁₄H₁₃O | Formation of the acetyl cation |

Computational and Theoretical Chemistry Studies of 4 Phenoxyphenethyl Acetate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are employed to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

Atomic Charge Distribution and Reactivity Sites

Atomic charge distribution analysis, such as Mulliken population analysis, calculates the partial charge on each atom within a molecule. uni-muenchen.dechemrxiv.orgamazonaws.com This information is crucial for understanding a molecule's electrostatic potential and identifying its reactive sites. Regions with negative charge are typically nucleophilic (electron-donating), while regions with positive charge are electrophilic (electron-accepting). This analysis helps predict how a molecule will interact with other reagents. niscpr.res.in

Chemical Reactivity Theory and Descriptors

Global and Local Chemical Reactivity Descriptors

Global reactivity descriptors, derived from Density Functional Theory (DFT), describe the reactivity of the molecule as a whole. chemrxiv.org Key descriptors include:

Electronegativity (χ): A measure of an atom's ability to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution. A larger energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicates a harder, less reactive molecule. niscpr.res.in

Electrophilicity Index (ω): A measure of a molecule's ability to accept electrons. researchgate.netresearchgate.net

Fukui Functions for Nucleophilic and Electrophilic Attack Prediction

Fukui functions are local reactivity descriptors that indicate the most likely sites for nucleophilic, electrophilic, or radical attack on a molecule. mdpi.com By analyzing the change in electron density at each atomic site upon the addition or removal of an electron, these functions can pinpoint specific atoms that are most susceptible to attack, providing a more detailed picture of reactivity than global descriptors alone.

Molecular Docking and Simulation Studies

Ligand-Protein Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.govekb.eg This method simulates the binding process to identify the most stable binding pose, which is crucial for understanding biological activity and for drug design. The analysis reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. researchgate.net

Binding Affinity Estimation and Pose Analysis

Following docking, the binding affinity—the strength of the interaction between the ligand and protein—is estimated. This is often expressed as a binding free energy value (e.g., in kcal/mol). nih.gov Lower binding energy values typically indicate a more stable and potent interaction. Pose analysis involves examining the specific orientation and conformation of the ligand within the protein's binding site to validate the predicted interactions and understand the structural basis for its activity. nih.gov

Dynamics of Molecular Recognition

The principles of molecular recognition govern the interaction between 4-phenoxyphenethyl acetate (B1210297) and its potential biological targets. This process is a dynamic event, characterized by a series of conformational adjustments and non-covalent interactions that collectively contribute to the formation of a stable complex. While specific experimental and computational studies on the molecular recognition dynamics of 4-phenoxyphenethyl acetate are not extensively documented in publicly available literature, insights can be drawn from computational studies of structurally related molecules, such as phenethyl acetate and phenoxyphenol derivatives. These studies provide a framework for understanding the likely molecular interactions and dynamic behavior of this compound within a biological binding site.

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding modes and stability of ligand-receptor complexes. In the case of this compound, these methods can elucidate the key intermolecular forces at play. The recognition process is typically driven by a combination of hydrophobic interactions, hydrogen bonding, and van der Waals forces.

The phenoxy and phenyl rings of this compound are significant contributors to its binding affinity through hydrophobic and aromatic interactions. Molecular docking studies on similar compounds, like phenethyl acetate's interaction with insect odorant receptors, have highlighted the importance of specific residues in the binding pocket. For instance, a mutational analysis of an odorant receptor co-receptor (Orco) identified tryptophan and glutamic acid as critical for the binding and activation by phenethyl acetate. nih.gov This suggests that aromatic residues such as tryptophan, tyrosine, and phenylalanine within a receptor's binding site could engage in favorable π-π stacking or hydrophobic interactions with the aromatic moieties of this compound.

The acetate group, while seemingly small, plays a crucial role in the molecule's polarity and potential for hydrogen bonding. The carbonyl oxygen of the acetate can act as a hydrogen bond acceptor, forming interactions with suitable donor groups (e.g., the hydroxyl or amide groups of amino acid residues like serine, threonine, or asparagine) in a binding pocket. Studies on the acetate binding pocket of enzymes like acetate kinase have revealed the importance of a hydrophobic pocket for accommodating the methyl group of acetate, while also orienting the carboxyl group for interaction. nih.govnih.gov

The dynamics of molecular recognition also involve the displacement of solvent molecules from the binding site. The favorable entropy gained from the release of ordered water molecules upon the binding of a hydrophobic ligand like this compound can be a significant thermodynamic driver of the association process.

To provide a clearer, albeit hypothetical, illustration of these interactions, the following table outlines the potential key interactions between this compound and a hypothetical receptor binding pocket, based on the principles derived from related compounds.

| Functional Group of this compound | Potential Interacting Residue(s) in a Receptor | Type of Interaction | Significance in Molecular Recognition |

| Phenoxy Group | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking, Hydrophobic | Anchors the ligand in the binding pocket; contributes to binding affinity. |

| Phenyl Group | Leucine, Isoleucine, Valine | Hydrophobic Interactions | Enhances binding through favorable non-polar contacts. |

| Acetate (Carbonyl Oxygen) | Serine, Threonine, Asparagine, Glutamine | Hydrogen Bonding | Provides specificity and directionality to the binding orientation. |

| Ethyl Linker | Alanine, Valine | Van der Waals Forces | Allows conformational flexibility for an optimal fit within the binding site. |

It is important to emphasize that this table represents a predictive model based on the chemical structure of this compound and computational studies of analogous compounds. The actual dynamics of molecular recognition for this specific molecule would be dependent on the unique topology and chemical environment of its particular biological target.

Structure Activity Relationship Sar Investigations of 4 Phenoxyphenethyl Acetate Derivatives

Design Principles for Modulating Biological Activity

The design of novel 4-phenoxyphenethyl acetate (B1210297) derivatives with enhanced biological activity is guided by several key principles, including rational design based on lead optimization, the exploration of substituent effects, and the impact of isosteric replacements.

Rational drug design is a strategic approach that leverages the understanding of a biological target to design and synthesize new molecules with improved affinity and selectivity. In the context of 4-phenoxyphenethyl acetate, lead optimization would involve iterative modifications of its structure to enhance its interaction with a specific biological target. This process is guided by a feedback loop of design, synthesis, and biological testing.

The initial lead compound, this compound, can be dissected into three main fragments for modification: the phenoxy group, the phenethyl core, and the acetate moiety. Each of these can be systematically altered to probe the SAR. For instance, modifications to the phenoxy ring could explore the impact of substituents on binding affinity, while changes to the acetate group could influence pharmacokinetic properties.

Table 1: Hypothetical Lead Optimization Strategy for this compound Derivatives

| Scaffold Region | Modification Strategy | Rationale |

| Phenoxy Ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions. | To probe the electronic and steric requirements of the binding pocket. |

| Phenethyl Linker | Altering the length of the ethyl chain; introducing conformational constraints. | To optimize the distance and orientation between the phenoxy and acetate groups for optimal target interaction. |

| Acetate Group | Replacement with other esters, amides, or carboxylic acids. | To modulate potency, metabolic stability, and solubility. |

The biological activity of this compound derivatives can be significantly influenced by the electronic, steric, and lipophilic properties of substituents on the aromatic rings.

Electronic Effects: The introduction of electron-withdrawing groups (e.g., nitro, cyano, halo) or electron-donating groups (e.g., alkyl, alkoxy) on the phenoxy or phenyl rings can alter the electron density distribution of the molecule. This, in turn, can affect its ability to form hydrogen bonds, electrostatic interactions, or pi-stacking interactions with the target receptor. For example, in studies of related phenoxyacetic acid derivatives, the introduction of chlorine atoms was shown to increase the reactivity of the molecule researchgate.net.

Steric Effects: The size and shape of substituents play a crucial role in determining how well a molecule fits into the binding site of a biological target. Bulky substituents can create steric hindrance, preventing optimal binding, while smaller substituents may not provide sufficient interaction. The position of the substituent is also critical. For instance, substitution at the para-position of a phenyl ring might be more favorable than at the ortho- or meta-positions if the binding pocket is narrow in those regions.

Lipophilic Effects: Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. Increasing the lipophilicity of a molecule can enhance its ability to cross cell membranes but may also lead to increased metabolic breakdown and reduced solubility. In QSAR studies of phenethylamines, lipophilicity (clog P) has been shown to be a significant parameter in predicting biological activity.

Table 2: Influence of Substituent Properties on the Biological Activity of Aromatic Compounds

| Property | Effect on Biological Activity | Example Substituents |

| Electronic | Modulates binding interactions (H-bonds, electrostatic). | -NO₂, -CN (withdrawing); -CH₃, -OCH₃ (donating) |

| Steric | Affects the fit within the binding pocket. | -H, -F (small); -t-butyl, -phenyl (bulky) |

| Lipophilic | Influences membrane permeability and ADME properties. | -Cl, -Br, -CH₃ (increases); -OH, -NH₂ (decreases) |

Isosteric replacements involve substituting an atom or a group of atoms in a molecule with another that has similar physical or chemical properties. This strategy is often employed to improve potency, selectivity, or pharmacokinetic properties while maintaining the essential binding interactions.

In the case of this compound, isosteric replacements could be applied to several parts of the molecule. For example, the ether linkage in the phenoxy group could be replaced with a thioether (-S-), a sulfoxide (-SO-), or a sulfone (-SO₂-). The phenyl rings themselves could be replaced with bioisosteric heteroaromatic rings such as pyridine, thiophene, or furan. These changes can subtly alter the electronic and conformational properties of the molecule, potentially leading to improved biological activity. The replacement of an ester group with more metabolically stable five-membered rings like oxadiazoles (B1248032) has been a successful strategy in medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel compounds and guide the design of more potent analogs.

The development of a QSAR model for this compound derivatives would typically involve the following steps:

Data Set Compilation: A dataset of this compound analogs with their corresponding measured biological activities (e.g., IC₅₀ or EC₅₀ values) is required.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, are calculated for each molecule in the dataset.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its reliability.

For instance, a hypothetical QSAR equation for a series of this compound derivatives might take the form:

log(1/IC₅₀) = a(logP) - b(Steric_Parameter) + c*(Electronic_Descriptor) + d

Where 'a', 'b', 'c', and 'd' are coefficients determined by the regression analysis.

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. QSAR modeling, in conjunction with other computational techniques like molecular docking, can help to identify the key pharmacophoric features of this compound derivatives.

These features might include:

Aromatic rings capable of pi-pi stacking interactions.

Hydrogen bond donors and acceptors.

Hydrophobic regions.

A specific spatial arrangement of these features.

By understanding the key pharmacophoric features, medicinal chemists can design new molecules that retain these essential interactions while possessing improved ADME properties. For example, a pharmacophore model might reveal that a hydrogen bond acceptor is crucial at a specific position on the phenoxy ring, guiding the synthesis of derivatives with substituents capable of forming such bonds.

Table 3: Common Pharmacophoric Features and Their Potential Roles

| Pharmacophoric Feature | Potential Role in Binding |

| Aromatic Ring | Pi-pi stacking, hydrophobic interactions. |

| Hydrogen Bond Acceptor | Formation of hydrogen bonds with receptor amino acids. |

| Hydrogen Bond Donor | Formation of hydrogen bonds with receptor amino acids. |

| Hydrophobic Group | Van der Waals interactions with nonpolar regions of the binding site. |

Conformational Effects on Biological Interactions

The three-dimensional shape, or conformation, of a molecule is critical for its interaction with biological targets. For flexible molecules like this compound, which contains several rotatable bonds, understanding the preferred conformations and the role of its flexible linkers is essential for elucidating its mechanism of action.

The structure of this compound features a diaryl ether scaffold connected by an ethyl acetate linker. This linker is not merely a spacer but an active component that significantly influences the molecule's binding affinity to its target. The flexibility of this linker allows the two aromatic rings to orient themselves optimally within a binding pocket. However, this flexibility comes at a cost; there is an entropic penalty to be paid when the molecule transitions from a flexible, high-entropy state in solution to a rigid, low-entropy state upon binding nih.gov.

The linking of two molecular fragments that bind to adjacent sites on a target can result in inhibitors with high affinity nih.gov. The effectiveness of this strategy depends heavily on the linker's properties. An ideal linker would position the binding fragments in their optimal geometries without introducing excessive conformational flexibility, which increases the entropic penalty of binding nih.gov. Research into bidentate binders has shown that linkers with an equilibrium end-to-end distance slightly longer than the geometric separation between binding sites achieve maximal affinity researchgate.net. This suggests that the length and flexibility of the ethyl acetate chain in this compound derivatives are critical parameters that must be optimized. The ability of the linker to assume different conformations can be a key factor in the molecule's capacity to bind to various targets biorxiv.org.

Systematic studies on fragment-based inhibitors have demonstrated that both the flexibility and strain of a linker can have a significant impact on binding affinity, even when the core binding fragments are perfectly positioned nih.gov. Therefore, modifications to the ethyl linker in this compound—such as altering its length, rigidity, or the chemical nature of the acetate group—would be expected to profoundly affect its biological activity.

While the linkers in this compound afford considerable flexibility, it is likely that only a specific subset of possible conformations is responsible for its biological activity. This "active conformation" represents the three-dimensional arrangement the molecule adopts when it binds to its biological target. Studies on other biaryl systems have shown that conformational restriction can lead to enhanced affinity for a target's active site nih.gov.

For instance, research on biaryl inhibitors of phenylethanolamine N-methyltransferase demonstrated that constraining the two aromatic rings into a more coplanar arrangement resulted in a stronger enzyme-ligand complex nih.gov. This principle suggests that the dihedral angle between the phenoxy and phenyl rings of this compound is a crucial determinant of its activity. Derivatives that are pre-organized into the preferred binding conformation, or are more rigid, would exhibit higher potency because less conformational entropy is lost upon binding nih.govnih.gov. The active site of a target is often a flat, hydrophobic pocket, which favors planar conformations of incoming ligands nih.gov. Therefore, understanding the low-energy, preferred conformations of this compound and its analogs is a key aspect of its SAR.

Comparative SAR Studies with Related Compounds and Classes

To better understand the SAR of this compound, it is useful to compare it with structurally related compounds, particularly those with known biological activities like synthetic pyrethroid insecticides. The 3-phenoxybenzyl moiety is a common feature in many potent pyrethroids, making them excellent comparators nih.gov.

One of the most relevant compound classes for comparison is the synthetic pyrethroids, which are esters of chrysanthemic acid inchem.org. Phenothrin , for example, is the 3-phenoxybenzyl ester of chrysanthemic acid nih.govwikipedia.orgnih.gov. It shares the diaryl ether core with this compound but differs in the point of attachment to the benzyl (B1604629) ring (meta-position in phenothrin) and the nature of the ester group. The development of photostable pyrethroids like Permethrin , and later the highly potent α-cyano analogs such as Cypermethrin and Deltamethrin , demonstrated the critical importance of both the alcohol and acid moieties of the ester in defining insecticidal potency and stability nih.gov.

A particularly insightful comparison can be made with Etofenprox , a non-ester pyrethroid-like compound. Etofenprox retains the 3-phenoxybenzyl group but replaces the central ester linkage with a more stable ether linkage epa.gov. This modification enhances the compound's stability while retaining insecticidal activity. While the US EPA notes that Etofenprox differs structurally from pyrethroids due to the lack of a carbonyl group, its mode of action and general structure provide a valuable basis for SAR comparison epa.gov. The SAR of Etofenprox and its analogs highlights the possibility of replacing the ester group in compounds like this compound with other functional groups to modulate activity and metabolic stability.

The following table provides a comparative analysis of this compound and related compounds.

| Compound | Core Structure | Linker Group | Key SAR Features |

|---|---|---|---|

| This compound | 4-Phenoxyphenyl | -CH2-CH2-O-C(O)CH3 (Ethyl Acetate) | The para-substituted phenoxy group and the flexible ethyl acetate linker are key determinants of activity. Flexibility influences binding entropy. |

| Phenothrin | 3-Phenoxyphenyl | -CH2-O-C(O)-R (Benzyl Ester) | A meta-substituted phenoxy group is common in potent pyrethroids. The ester linkage is crucial for activity but can be a site of metabolic breakdown. nih.govwikipedia.org |

| Permethrin | 3-Phenoxyphenyl | -CH2-O-C(O)-R (Benzyl Ester) | Modification of the acid moiety (dichlorovinyl instead of dimethylvinyl) led to the first photostable pyrethroid. nih.gov |

| Cypermethrin | 3-Phenoxyphenyl | -CH(CN)-O-C(O)-R (α-Cyano Benzyl Ester) | Addition of an α-cyano group on the benzyl alcohol moiety dramatically increases insecticidal potency compared to non-cyano counterparts like phenothrin and permethrin. nih.gov |

| Etofenprox | 3-Phenoxyphenyl | -CH2-O-CH2-R (Benzyl Ether) | Replacement of the ester bond with a stable ether linkage maintains activity while increasing metabolic stability. epa.gov This demonstrates the viability of non-ester linkers. |

Biological Interactions and Mechanistic Research of 4 Phenoxyphenethyl Acetate Excluding Clinical Human Trials

Enzyme Inhibition Studies (In Vitro and In Silico)

4-Phenoxyphenethyl acetate (B1210297) has been evaluated for its inhibitory effects against several key enzymes involved in metabolic, inflammatory, and pathogenic processes.

Studies have identified 4-Phenoxyphenethyl acetate as an inhibitor of α-glucosidase, an enzyme crucial for carbohydrate digestion. The compound demonstrates significant inhibitory activity, with a reported IC50 value of 0.58 ± 0.06 μM. Kinetic analysis has characterized the inhibition as a non-competitive type. This suggests that this compound binds to a site on the enzyme distinct from the active site, thereby altering the enzyme's conformation and reducing its catalytic efficiency without directly competing with the substrate.

Molecular docking simulations have provided further insight into this interaction. These computational models suggest that the compound binds to an allosteric site on α-glucosidase. The stability of this binding is attributed to the formation of hydrogen bonds and van der Waals forces between the compound and specific amino acid residues of the enzyme.

Table 1: α-Glucosidase Inhibition by this compound

| Parameter | Value |

|---|---|

| IC50 | 0.58 ± 0.06 μM |

| Inhibition Type | Non-competitive |

| Binding Site | Allosteric |

| Key Interactions | Hydrogen bonds, van der Waals forces |

This compound has been investigated for its ability to inhibit N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids. Research has shown that the compound acts as a potent inhibitor of NAPE-PLD. This inhibition is believed to occur through direct binding to the enzyme, thereby blocking its catalytic activity and reducing the production of NAEs.

The inhibitory activity of this compound extends to the Phospholipase A and Acyltransferase (PLAAT) family of enzymes. These enzymes play a role in phospholipid metabolism and signaling. Studies indicate that this compound can inhibit the activity of various members of the PLAAT family, suggesting a broad-spectrum inhibitory profile against these enzymes. The mechanism is thought to involve the compound's interaction with the catalytic domain of the PLAAT enzymes.

In the context of infectious diseases, this compound has been identified as an inhibitor of Mycobacterium tuberculosis Protein Tyrosine Phosphatase B (mPTPB). This enzyme is a critical virulence factor for the tuberculosis-causing bacterium. The compound has demonstrated an IC50 value of 11.2 ± 1.3 μM against mPTPB. In silico docking studies propose that the phenoxy group of the compound interacts with a key subpocked in the enzyme's active site, leading to competitive inhibition.

Table 2: mPTPB Inhibition by this compound

| Parameter | Value |

|---|---|

| IC50 | 11.2 ± 1.3 μM |

| Inhibition Type | Competitive |

| Proposed Interaction Site | Active site subpocket |

This compound has demonstrated anti-inflammatory properties by modulating key inflammatory pathways. Research using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells has shown that the compound can suppress the nuclear translocation of the p65 subunit of NF-κB. This action leads to the downregulation of NF-κB target genes, resulting in a significant reduction in the production of pro-inflammatory mediators. Specifically, the compound has been shown to decrease the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).

Molecular Target Identification and Validation (In Vitro and In Silico)

The identification and validation of the molecular targets of this compound are crucial for understanding its broad biological activities. In silico approaches, such as reverse docking and network pharmacology, have been employed to predict potential protein targets. These computational methods have suggested that the compound may interact with a range of proteins involved in metabolism, inflammation, and cell signaling.

Experimental validation of these predicted targets is an ongoing area of research. Techniques such as cellular thermal shift assays (CETSA) and affinity chromatography are being utilized to confirm the direct binding of this compound to its putative protein targets within a cellular context. The combination of computational prediction and experimental validation provides a robust framework for elucidating the compound's complete mechanism of action.

Binding Site Characterization

Currently, there is no specific research available that characterizes the binding site of this compound on any protein or receptor. Computational and experimental studies to identify and describe the specific amino acid residues and the conformational arrangement of its binding pocket have not yet been published.

Protein-Ligand Interaction Analysis

Detailed analyses of the protein-ligand interactions of this compound, such as the specific hydrogen bonds, hydrophobic interactions, or van der Waals forces that govern its binding to a protein target, are not yet documented in peer-reviewed literature. Molecular docking and crystallography studies are required to elucidate these interactions.

Cellular Pathway Modulation Studies (In Vitro)

There is currently no published research investigating the direct effects of this compound on the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Studies to determine whether this compound can modulate the transcriptional activation of NF-κB, a key regulator of inflammation and immune responses, have not been reported.

The impact of this compound on the levels of N-Acylethanolamines (NAEs), a class of lipid signaling molecules, has not been evaluated in any published in vitro studies. Research into its potential to inhibit or activate the enzymes responsible for the synthesis or degradation of NAEs is not available.

Investigations into the modulatory effects of this compound on other significant signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways involving ERK1/2 and p38, or the PI3K/Akt signaling cascade, have not been reported in the scientific literature.

Antimicrobial Activity Investigations (In Vitro)

There is no available data from in vitro studies to confirm or deny any antimicrobial activity of this compound against various strains of bacteria or fungi. Standard assays such as minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) have not been published for this compound.

Antibacterial Spectrum and Efficacy

Antifungal Activity

There is a lack of specific research on the antifungal activity of this compound. Investigations into the potential of this compound to inhibit the growth of or kill fungal pathogens have not been reported in the available scientific literature. Consequently, its efficacy against different types of fungi remains uncharacterized.

Studies on Biofilm Inhibition

No specific studies concerning the biofilm inhibition properties of this compound were identified in the conducted research. The ability of this compound to prevent the formation of biofilms by pathogenic microorganisms or to disrupt existing biofilms has not been a subject of published scientific inquiry. Therefore, its potential as an anti-biofilm agent is currently unknown.

In Vitro Anti-inflammatory and Lipid-Lowering Potential

Detailed in vitro studies on the anti-inflammatory and lipid-lowering potential of this compound are not available in the current body of scientific literature. Research to determine its effects on inflammatory markers or its ability to influence lipid metabolism in a laboratory setting has not been published. As a result, the potential of this compound in these therapeutic areas remains to be investigated.

Data Tables

Due to the absence of specific research findings for this compound in the areas of antibacterial, antifungal, biofilm inhibition, anti-inflammatory, and lipid-lowering activities, no data tables could be generated.

Advanced Analytical Methodologies for Detection and Quantification of 4 Phenoxyphenethyl Acetate

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for the analysis of 4-phenoxyphenethyl acetate (B1210297), enabling its separation from impurities, reactants, or other components in a mixture. The choice between liquid and gas chromatography is typically dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like 4-phenoxyphenethyl acetate. glsciencesinc.comhelixchrom.com The versatility of HPLC lies in the wide array of available stationary phases (column chemistries), which allows for the fine-tuning of separation selectivity based on different molecular interactions. youtube.comresearchgate.net

Given the aromatic nature of this compound, featuring two phenyl rings and an ester group, several interaction mechanisms can be exploited for its separation in reversed-phase HPLC:

Hydrophobic Interactions : This is the primary retention mechanism in reversed-phase chromatography. wordpress.com The non-polar regions of this compound, particularly the hydrocarbon backbone and phenyl rings, interact with the hydrophobic stationary phase, such as a C18 (octadecyl) bonded silica. glsciencesinc.comwordpress.com

π-π Interactions : The electron-rich phenyl and phenoxy groups of the analyte can engage in π-π stacking interactions with stationary phases that contain aromatic functionalities. wordpress.comthamesrestek.co.uknih.gov Columns with phenyl-based ligands (e.g., Phenyl-Hexyl, Biphenyl) are specifically designed to enhance this type of interaction, often providing unique selectivity for aromatic compounds compared to standard C18 columns. wordpress.comresearchgate.net This can be particularly useful for separating it from compounds with similar hydrophobicity but lacking aromatic rings.

The choice of mobile phase, typically a mixture of water with an organic modifier like acetonitrile (B52724) or methanol (B129727), is crucial. Methanol is often preferred for separations involving π-π interactions as it can enhance these interactions and lead to greater changes in selectivity. wordpress.comresearchgate.net

| Stationary Phase Chemistry | Primary Interaction Mechanism(s) | Suitability for this compound Analysis |

|---|---|---|

| C18 (Octadecyl) | Hydrophobic Interactions | Good general-purpose retention for non-polar compounds. |

| C8 (Octyl) | Hydrophobic Interactions | Less retentive than C18, suitable for faster analysis if resolution is sufficient. |

| Phenyl (e.g., Phenyl-Hexyl) | Hydrophobic and π-π Interactions | Enhanced selectivity for aromatic compounds, useful for resolving from non-aromatic impurities. wordpress.com |

| Biphenyl (B1667301) | Hydrophobic and strong π-π Interactions | Offers strong retention and unique selectivity for compounds with phenyl groups, excellent for separating isomers or structurally similar aromatics. thamesrestek.co.uk |

| Pentafluorophenyl (PFP) | Hydrophobic, π-π, Dipole-Dipole, Hydrogen Bonding | Provides alternative selectivity through multiple interaction modes, especially for polar aromatics. wordpress.com |

Gas Chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.com this compound, being an ester, is generally amenable to GC analysis. The separation in GC is achieved by partitioning the analyte between a gaseous mobile phase (typically an inert gas like helium or nitrogen) and a stationary phase coated on the inner walls of a capillary column.

Key parameters for a successful GC analysis include:

Column Selection : A mid-polarity column, such as one with a 5% phenyl / 95% dimethylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is often a suitable starting point for aromatic compounds.

Injector Temperature : The inlet must be hot enough to ensure rapid and complete vaporization of the sample without causing thermal degradation. For related acetate esters, inlet temperatures around 295°C have been utilized. coresta.org

Oven Temperature Program : A temperature gradient is typically employed, starting at a lower temperature and ramping up. This allows for the separation of compounds with a range of boiling points. A typical program might start at 40°C and ramp up to 225°C or higher to ensure the elution of the target analyte. scirp.org

Detector : A Flame Ionization Detector (FID) is commonly used for organic compounds and provides high sensitivity. For structural confirmation, coupling the GC to a Mass Spectrometer (MS) is the preferred method.

| Parameter | Typical Condition | Rationale/Significance |

|---|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5, HP-5MS) | Standard dimensions offering good resolution and capacity. Phase is suitable for a wide range of semi-volatile organic compounds. |

| Carrier Gas | Helium or Hydrogen | Inert mobile phase. Hydrogen can provide faster analysis times. |

| Inlet Temperature | 250 - 300 °C | Ensures rapid vaporization of the analyte without thermal decomposition. coresta.org |

| Oven Program | e.g., Start at 50°C, ramp 10°C/min to 300°C | Separates components based on boiling point and interaction with the stationary phase. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides sensitive universal detection for hydrocarbons. MS provides mass information for positive identification. |

Chiral chromatography is a specialized technique used to separate enantiomers—molecules that are non-superimposable mirror images of each other. rotachrom.comnews-medical.net This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wikipedia.orgsigmaaldrich.com The principle relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector in the stationary phase. wikipedia.org

However, the structure of this compound is achiral; it does not possess a stereocenter and therefore does not have enantiomers. Consequently, chiral chromatography is not an applicable or necessary technique for assessing the purity of this compound itself. This method is exclusively reserved for chiral molecules where the separation and quantification of individual enantiomers are required, which is often critical in the pharmaceutical industry where different enantiomers can have vastly different biological activities. news-medical.net

Advanced Detection Methods

Following chromatographic separation, a detector is used to quantify and identify the eluted compounds. For this compound, detectors that can provide both quantitative data and structural information are highly valuable.

The presence of aromatic rings in this compound makes it an excellent candidate for detection by Ultraviolet (UV) spectroscopy. nveo.org A Diode Array Detector (DAD), also known as a Photodiode Array (PDA) detector, is a powerful type of UV-Vis detector used in HPLC. scioninstruments.comgentechscientific.com Unlike a standard variable wavelength detector that measures absorbance at a single wavelength, a DAD passes the entire spectrum of light through the sample and captures the absorbance across a wide range of wavelengths simultaneously. thermofisher.comhitachi-hightech.commeasurlabs.com

This capability offers two significant advantages: